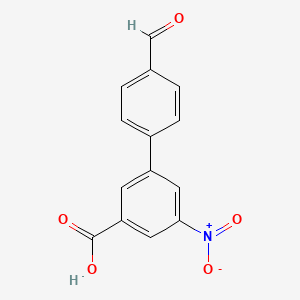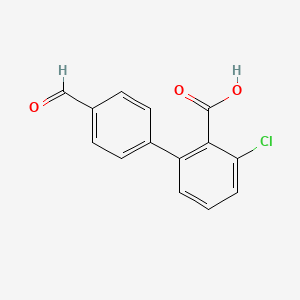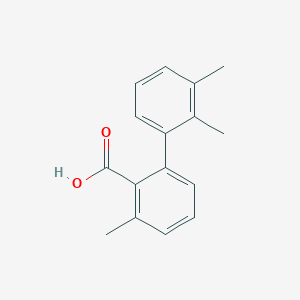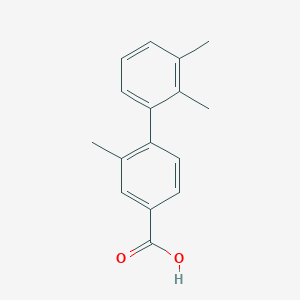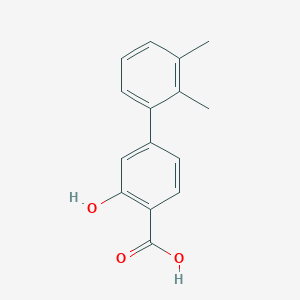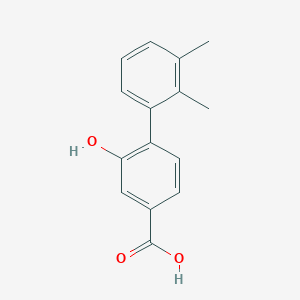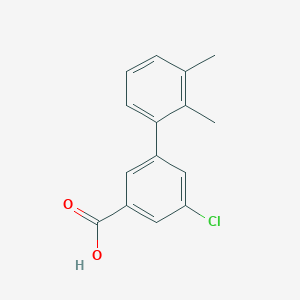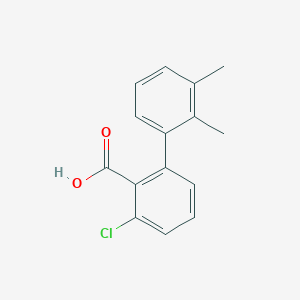
2-Chloro-4-(2,3-dimethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2,3-dimethylphenyl)benzoic acid, 95% (C14H12ClO2), hereafter referred to as 2-CDPB, is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 111-113 °C and a boiling point of 305 °C. 2-CDPB is a widely used chemical compound in industrial and scientific research applications.
科学研究应用
2-CDPB is a widely used compound in scientific research. It is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of polyolefins, and as a precursor to other organic compounds. In addition, 2-CDPB is used as a starting material in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
作用机制
2-CDPB is an organic compound with a wide range of applications in industrial and scientific research. It can act as an intermediate in the synthesis of various pharmaceuticals and other compounds. It can also act as a catalyst in the polymerization of polyolefins and as a precursor to other organic compounds.
Biochemical and Physiological Effects
2-CDPB has been studied for its biochemical and physiological effects. Studies have shown that 2-CDPB can act as a weak inhibitor of the enzyme acetylcholinesterase. This means that it can interfere with the activity of the enzyme, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. It has also been shown to have an effect on the production of the hormone melatonin.
实验室实验的优点和局限性
The use of 2-CDPB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a relatively stable compound, which makes it easier to store and use in experiments. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound, and should be handled with care. In addition, it is a relatively volatile compound, and can easily evaporate if not properly stored.
未来方向
There are several potential future directions for research involving 2-CDPB. One potential direction is to further investigate its biochemical and physiological effects. For example, further research could be done to investigate its effects on other enzymes and hormones, as well as its effects on other biological systems. Another potential direction is to investigate its use as a catalyst in the synthesis of other compounds, as well as its potential uses in industrial applications. Finally, further research could be done to investigate its potential use as an intermediate in the synthesis of other compounds.
合成方法
2-CDPB can be synthesized by two different methods. The first is a Friedel-Crafts acylation reaction, in which a Friedel-Crafts catalyst is used to combine an aromatic compound with an acyl chloride in the presence of a base. The second is a Grignard reaction, in which a Grignard reagent is used to react with an acyl halide in the presence of a base.
属性
IUPAC Name |
2-chloro-4-(2,3-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-4-3-5-12(10(9)2)11-6-7-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQQXROOUOYLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688940 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-53-2 |
Source


|
| Record name | 3-Chloro-2',3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

